2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide
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Overview
Description
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzoyl group, an isopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-isopropyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance the compound’s binding affinity to these targets, while the thiophene ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide
- 2-[(2-bromobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide
- 2-[(2-methylbenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide
Uniqueness
2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-8(2)12-7-10(13(17)19)15(21-12)18-14(20)9-5-3-4-6-11(9)16/h3-8H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGXRJTZYCVLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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